molecular formula C12H14O6 B12750338 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 80937-25-3

4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B12750338
CAS No.: 80937-25-3
M. Wt: 254.24 g/mol
InChI Key: TVDDGJGRFUWERP-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of aromatic-amino-acid aminotransferase, affecting amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the keto and hydroxy groups.

    3,4-Dimethoxyphenethylamine: Contains an amine group instead of the keto and hydroxy groups.

    3,4-Dimethoxyphenylpropionic acid: Similar but with a different aliphatic chain.

Uniqueness

4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80937-25-3

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C12H14O6/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5,9,14H,6H2,1-2H3,(H,15,16)

InChI Key

TVDDGJGRFUWERP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(C(=O)O)O)OC

Origin of Product

United States

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